rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one
Description
rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a cyclopropyl substituent at position 1 and a pyridin-4-yl group at position 5. This compound is hypothesized to exhibit unique physicochemical and pharmacological properties due to its stereochemistry and substituent arrangement.
Properties
CAS No. |
2307747-77-7 |
|---|---|
Molecular Formula |
C13H17N3O |
Molecular Weight |
231.3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one typically involves multi-step organic synthesis. The key steps include the formation of the pyrrolidin-2-one core, introduction of the cyclopropyl group, and the addition of the pyridin-4-yl substituent. Common reagents used in these steps include cyclopropylamine, pyridine derivatives, and various protecting groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. Reaction conditions are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the pyridin-4-yl substituent.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key differences in substituents and molecular features among analogs influence properties like solubility, metabolic stability, and target binding. Below is a comparative analysis based on evidence-derived compounds:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound’s cyclopropyl group likely reduces molecular weight compared to bulkier substituents like 2-methoxyethyl (262.16 g/mol, ). Its estimated weight (~220-240 g/mol) aligns with drug-like properties per Lipinski’s rules.
- Pyridin-4-yl (target) vs. pyridin-3-yl (): The pyridine ring’s positional isomerism may alter electronic distribution, affecting hydrogen bonding or π-π stacking with targets.
Trimethylpyrazole () introduces a hydrophobic, electron-rich heterocycle, contrasting with pyridine’s basicity in the target compound.
Metabolic Stability :
Functional and Pharmacological Implications
Pyridine vs. Pyrazole Moieties :
- Pyridin-4-yl (target) may engage in distinct interactions (e.g., via lone-pair orientation) compared to pyridin-3-yl () or pyrazole (), influencing receptor affinity.
- Pyrazole’s dual nitrogen atoms () could facilitate metal coordination or stronger hydrogen bonds, absent in pyridine-containing analogs.
- Aminomethyl Side Chain: Present in all compounds, this group likely enhances binding to acidic residues (e.g., aspartate/glutamate) in enzymatic pockets.
Biological Activity
The compound rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one, often referred to as a pyrrolidinone derivative, has garnered significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C13H17N3O
- Molecular Weight : 231.3 g/mol
- Structural Features :
- Pyrrolidinone ring
- Aminomethyl group
- Cyclopropyl moiety
- Pyridine ring
The specific stereochemistry at the 4 and 5 positions of the pyrrolidinone ring contributes significantly to its biological activity and chemical properties.
Synthesis Overview
The synthesis of this compound involves several key steps, including:
- Formation of the pyrrolidinone core.
- Introduction of the aminomethyl group.
- Cyclopropyl and pyridine substitutions.
Reaction conditions such as temperature, solvent choice, and pH are critical for achieving the desired stereochemistry and yield.
Research indicates that this compound interacts with various biological macromolecules, including enzymes and receptors. The compound's mechanism typically involves binding to specific targets, thereby modulating their activity. This modulation can lead to significant therapeutic effects, particularly in neurological disorders.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results against A549 human lung adenocarcinoma cells in vitro. The structure-dependent anticancer activity was assessed using an MTT assay, comparing the viability of treated cells against a control group treated with cisplatin .
Summary of Anticancer Activity Findings
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | A549 | Not specified | Significant reduction in cell viability observed |
| Cisplatin | A549 | Standard reference | Established chemotherapeutic agent |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against multidrug-resistant pathogens. In particular, it demonstrated effectiveness against strains of Staphylococcus aureus, which are known for their resistance to conventional antibiotics. This property makes it a candidate for further development in combating resistant infections .
Summary of Antimicrobial Activity Findings
| Pathogen | Activity Observed | Notes |
|---|---|---|
| Staphylococcus aureus (MRSA) | Effective | Potential for treating resistant strains |
| Klebsiella pneumoniae | Evaluated | Further studies needed |
Case Study 1: Anticancer Efficacy
In a controlled study involving A549 cells, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability compared to untreated controls. Notably, the compound exhibited lower cytotoxicity towards non-cancerous cells (HSAEC1-KT), suggesting a favorable therapeutic index .
Case Study 2: Antimicrobial Resistance
A series of experiments tested the efficacy of this compound against clinically significant multidrug-resistant pathogens. The compound displayed notable antimicrobial activity against MRSA strains that were resistant to linezolid and tedizolid, underscoring its potential role in addressing antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
